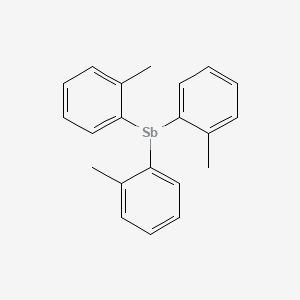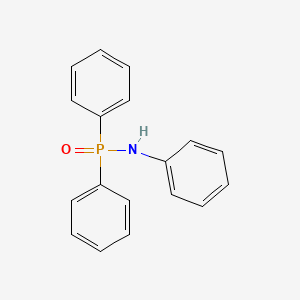
Tris(5-methyl-2-nitrophenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(5-methyl-2-nitrophenyl) phosphate is a chemical compound with the molecular formula C21H18N3O10P and a molecular weight of 503.366 g/mol . It is known for its unique structure, which includes three 5-methyl-2-nitrophenyl groups attached to a phosphate core. This compound is often used in research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
The synthesis of Tris(5-methyl-2-nitrophenyl) phosphate typically involves the reaction of 5-methyl-2-nitrophenol with phosphorus oxychloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Tris(5-methyl-2-nitrophenyl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in a different set of products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(5-methyl-2-nitrophenyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Tris(5-methyl-2-nitrophenyl) phosphate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes and pathways. The phosphate group can also interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Tris(5-methyl-2-nitrophenyl) phosphate can be compared with other similar compounds, such as:
Tris(2,4-di-tert-butylphenyl) phosphate: This compound has different substituents on the phenyl rings, leading to variations in chemical properties and applications.
Tris(2-aminoethyl)amine: Although structurally different, it shares some functional similarities in terms of its interactions with metal ions and biological molecules.
Propriétés
Numéro CAS |
201742-26-9 |
|---|---|
Formule moléculaire |
C21H18N3O10P |
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
tris(5-methyl-2-nitrophenyl) phosphate |
InChI |
InChI=1S/C21H18N3O10P/c1-13-4-7-16(22(25)26)19(10-13)32-35(31,33-20-11-14(2)5-8-17(20)23(27)28)34-21-12-15(3)6-9-18(21)24(29)30/h4-12H,1-3H3 |
Clé InChI |
STACPXMRQXVFEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])OP(=O)(OC2=C(C=CC(=C2)C)[N+](=O)[O-])OC3=C(C=CC(=C3)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





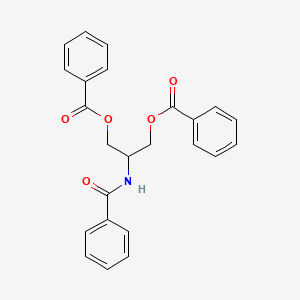
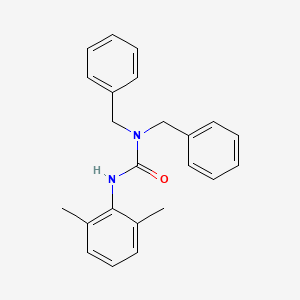
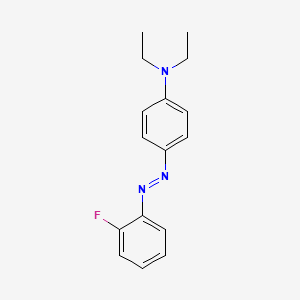
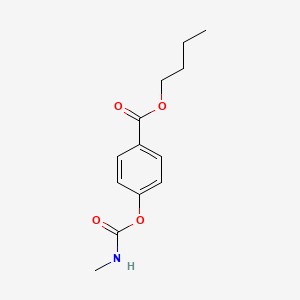
![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)


![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)

